N,N-dimethyl-2-(2-oxocyclopentyl)acetamide
Description
N,N-Dimethyl-2-(2-oxocyclopentyl)acetamide is a synthetic acetamide derivative characterized by a dimethylamino group attached to an acetamide backbone and a 2-oxocyclopentyl substituent. The 2-oxocyclopentyl group may influence reactivity, solubility, and biological activity due to its cyclic ketone structure, which contrasts with aromatic or heterocyclic substituents in related compounds .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(12)6-7-4-3-5-8(7)11/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGBXLSASCFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-oxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-2-(2-oxocyclopentyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-oxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities among acetamide derivatives:
| Compound Name | Substituent Group | Molecular Formula | Key Functional Features |
|---|---|---|---|
| N,N-Dimethyl-2-(2-oxocyclopentyl)acetamide | 2-oxocyclopentyl | C₉H₁₅NO₂ | Cyclic ketone, non-aromatic |
| N,N-Dimethyl-2-(oxindol-3-yl)acetamide | Oxindole (heterocyclic) | C₁₂H₁₄N₂O₂ | Aromatic indole-derived scaffold |
| Zolpidem (Imidazopyridine acetamide) | Imidazo[1,2-a]pyridinyl | C₁₉H₂₁N₃O | Sedative targeting GABA-A receptors |
| N-(2-(2-oxopropyl)phenyl)acetamide | Phenyl with oxopropyl chain | C₁₁H₁₃NO₂ | Linear ketone substituent |
| 2-Cyano-N-[(methylamino)carbonyl]acetamide | Cyano and methylamino carbonyl | C₅H₇N₃O₂ | Electron-withdrawing cyano group |
Key Observations :
Insights :
Pharmacological and Functional Properties
Zolpidem (N,N-Dimethyl-2-(imidazopyridinyl)acetamide):
- Mechanism : Selective agonist for GABA-A receptor omega-1 subtype, preserving deep sleep stages .
- Specificity: Unlike benzodiazepines, it avoids non-selective receptor binding, reducing side effects.
N,N-Dimethyl-2-(oxindol-3-yl)acetamide:
Pesticide-Related Acetamides (e.g., alachlor):
Contrasts :
- The 2-oxocyclopentyl group may lack the aromaticity required for receptor binding (e.g., GABA-A), suggesting divergent applications in organic synthesis or non-CNS targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
